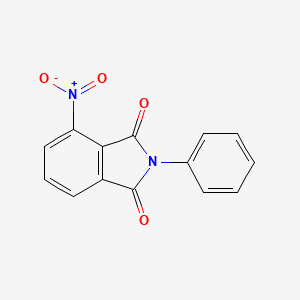

1h-Isoindole-1,3(2h)-dione, 4-nitro-2-phenyl-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Nitro-2-phenylisoindoline-1,3-dione is a heterocyclic compound characterized by an isoindoline nucleus with a nitro group at the 4-position and a phenyl group at the 2-position.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 1h-Isoindol-1,3(2h)-dion, 4-Nitro-2-phenyl-, umfasst typischerweise die Nitrierung von 2-Phenylisoindol-1,3-dion. Die Nitrierungsreaktion kann unter kontrollierten Temperaturbedingungen mit einer Mischung aus konzentrierter Salpetersäure und Schwefelsäure durchgeführt werden. Die Reaktion ist exotherm und erfordert eine sorgfältige Temperaturkontrolle, um einen Zerfall des Produkts zu vermeiden.

Industrielle Produktionsmethoden

In industrieller Umgebung kann die Produktion von 1h-Isoindol-1,3(2h)-dion, 4-Nitro-2-phenyl-, unter Verwendung von kontinuierlichen Durchflussreaktoren hochskaliert werden. Diese Reaktoren ermöglichen eine präzise Steuerung von Reaktionsparametern wie Temperatur, Druck und Reaktantenkonzentrationen, wodurch eine hohe Ausbeute und Reinheit des Produkts gewährleistet wird. Die Verwendung von kontinuierlichen Durchflussreaktoren verbessert auch die Sicherheit, indem das Risiko von unkontrollierten Reaktionen minimiert wird.

Analyse Chemischer Reaktionen

Reaktionstypen

1h-Isoindol-1,3(2h)-dion, 4-Nitro-2-phenyl-, unterliegt verschiedenen chemischen Reaktionen, darunter:

Reduktion: Die Nitrogruppe kann mit Reduktionsmitteln wie Wasserstoffgas in Gegenwart eines Palladiumkatalysators oder mit chemischen Reduktionsmitteln wie Zinn(II)-chlorid zu einer Aminogruppe reduziert werden.

Substitution: Die Nitrogruppe kann durch nucleophile aromatische Substitutionsreaktionen durch andere funktionelle Gruppen ersetzt werden.

Oxidation: Die Phenylgruppe kann zur Bildung von Phenolderivaten oxidiert werden.

Häufige Reagenzien und Bedingungen

Reduktion: Wasserstoffgas mit Palladiumkatalysator, Zinn(II)-chlorid in Salzsäure.

Substitution: Natriummethoxid in Methanol, Kalium-tert-butoxid in Dimethylsulfoxid.

Oxidation: Kaliumpermanganat in saurem oder basischem Medium.

Wichtigste gebildete Produkte

Reduktion: 4-Amino-2-phenylisoindol-1,3-dion.

Substitution: 4-substituierte-2-Phenylisoindol-1,3-dion-Derivate.

Oxidation: Phenolderivate von 1h-Isoindol-1,3(2h)-dion, 4-Nitro-2-phenyl-.

Wissenschaftliche Forschungsanwendungen

1h-Isoindol-1,3(2h)-dion, 4-Nitro-2-phenyl-, hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Medizinische Chemie: Es wird wegen seines Potenzials als entzündungshemmendes und krebshemmendes Mittel untersucht.

Organische Synthese: Es dient als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle.

Materialwissenschaft: Es wird bei der Entwicklung neuartiger Materialien mit spezifischen elektronischen und optischen Eigenschaften eingesetzt.

Biologische Studien: Es wird als Sonde zur Untersuchung von Enzymmechanismen und Protein-Ligand-Wechselwirkungen verwendet.

5. Wirkmechanismus

Der Wirkmechanismus von 1h-Isoindol-1,3(2h)-dion, 4-Nitro-2-phenyl-, beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Nitrogruppe kann bioreduziert werden, um reaktive Zwischenprodukte zu bilden, die mit zellulären Komponenten interagieren und zu zytotoxischen Wirkungen führen. Die Phenylgruppe verstärkt die Fähigkeit der Verbindung, mit hydrophoben Taschen in Proteinen zu interagieren, wodurch ihre Bindungsaffinität und Spezifität beeinflusst werden.

Wirkmechanismus

The mechanism of action of 4-Nitro-2-phenylisoindoline-1,3-dione involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. The nitro group can also participate in redox reactions, influencing cellular oxidative stress pathways .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

1h-Isoindol-1,3(2h)-dion, 4-Amino-2-phenyl-: Diese Verbindung ist ähnlich, hat aber eine Aminogruppe anstelle einer Nitrogruppe.

1h-Isoindol-1,3(2h)-dion, 4-Chlor-2-phenyl-: Diese Verbindung hat eine Chlorgruppe anstelle einer Nitrogruppe.

1h-Isoindol-1,3(2h)-dion, 4-Methyl-2-phenyl-: Diese Verbindung hat eine Methylgruppe anstelle einer Nitrogruppe.

Einzigartigkeit

1h-Isoindol-1,3(2h)-dion, 4-Nitro-2-phenyl-, ist durch das Vorhandensein der Nitrogruppe einzigartig, die eine besondere chemische Reaktivität und biologische Aktivität verleiht. Die Nitrogruppe kann verschiedene Transformationen durchlaufen, wodurch diese Verbindung zu einem vielseitigen Zwischenprodukt in der organischen Synthese und zu einem wertvollen Werkzeug in der Forschung in der pharmazeutischen Chemie wird.

Biologische Aktivität

1H-Isoindole-1,3(2H)-dione, 4-nitro-2-phenyl-, also known as 4-nitro-2-phenylisoindole-1,3-dione, is a compound with a molecular formula of C14H8N2O4 and a molecular weight of approximately 268.224 g/mol. This compound has garnered interest in various fields of research due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

The compound exhibits the following chemical properties:

- Density : 1.501 g/cm³

- Boiling Point : 481.7 °C at 760 mmHg

- Flash Point : 245.1 °C

- LogP : 2.9836

Biological Activity Overview

Research indicates that 1H-Isoindole-1,3(2H)-dione derivatives exhibit a variety of biological activities:

Antimicrobial Activity

Studies have shown that isoindole derivatives can possess significant antimicrobial properties. For instance, compounds related to isoindole structures have been tested against various bacterial strains, demonstrating notable inhibitory effects.

Anticancer Activity

The anticancer potential of isoindole derivatives has been explored extensively. In vitro studies have shown that certain derivatives exhibit cytotoxic effects on cancer cell lines. The structure-activity relationship (SAR) indicates that modifications in the phenyl ring can enhance activity against specific cancer types.

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| Compound A | HeLa (cervical) | 0.5 |

| Compound B | MCF-7 (breast) | 0.8 |

| Compound C | A549 (lung) | 1.0 |

Anti-inflammatory Activity

In addition to antimicrobial and anticancer properties, some studies suggest that isoindole derivatives may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and pathways.

Case Studies

- Anticancer Study : A study published in MDPI evaluated the anticancer activity of various isoindole derivatives against human cancer cell lines. The results indicated that certain modifications to the isoindole structure significantly enhanced cytotoxicity compared to standard chemotherapeutics .

- Antimicrobial Study : Another research article highlighted the antimicrobial efficacy of several isoindole compounds against Gram-positive and Gram-negative bacteria. The findings showed that the presence of nitro groups on the phenyl ring improved antibacterial activity .

- Inflammation Study : A recent investigation focused on the anti-inflammatory properties of isoindole derivatives in animal models of inflammation. The results demonstrated a reduction in inflammatory markers when treated with specific isoindole compounds .

Eigenschaften

CAS-Nummer |

19065-85-1 |

|---|---|

Molekularformel |

C14H8N2O4 |

Molekulargewicht |

268.22 g/mol |

IUPAC-Name |

4-nitro-2-phenylisoindole-1,3-dione |

InChI |

InChI=1S/C14H8N2O4/c17-13-10-7-4-8-11(16(19)20)12(10)14(18)15(13)9-5-2-1-3-6-9/h1-8H |

InChI-Schlüssel |

OMOHDUGKQSTKSR-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.